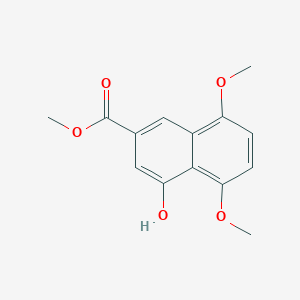
4-Hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, methyl ester is an organic compound with the molecular formula C14H14O5. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features functional groups that include hydroxyl, methoxy, and ester groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid derivatives. One common method is the reaction of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy- with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Naphthalenecarboxylic acid, 4-oxo-5,8-dimethoxy-, methyl ester.
Reduction: Formation of 2-Naphthalenemethanol, 4-hydroxy-5,8-dimethoxy-.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, methyl ester is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, methyl ester exerts its effects involves interactions with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenecarboxylic acid, 4-hydroxy-8-iodo-5,7-dimethoxy-, methyl ester
- 2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, ethyl ester
Uniqueness
2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, methyl ester is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C14H14O5 |
|---|---|
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
methyl 4-hydroxy-5,8-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H14O5/c1-17-11-4-5-12(18-2)13-9(11)6-8(7-10(13)15)14(16)19-3/h4-7,15H,1-3H3 |
Clave InChI |
WDESFYUOMDHTDM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=C(C=C(C2=C(C=C1)OC)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


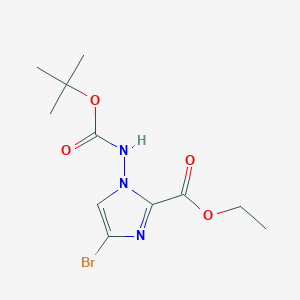
![3-Tert-butyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B13934986.png)


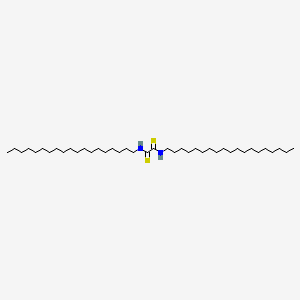
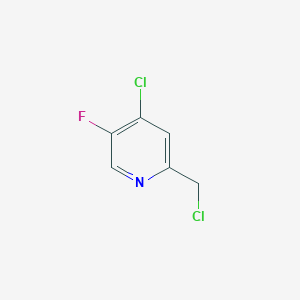
![B-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13935002.png)
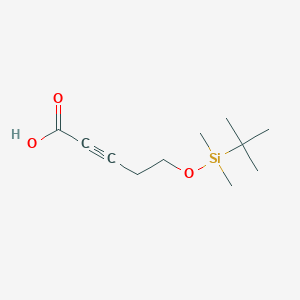

![2-[1-(Triphenylmethyl)-1H-imidazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13935026.png)
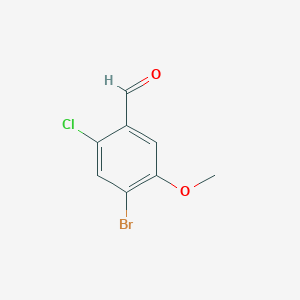
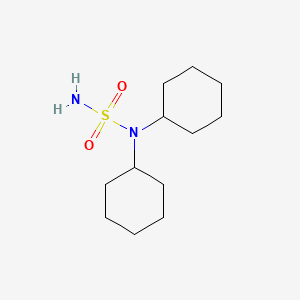
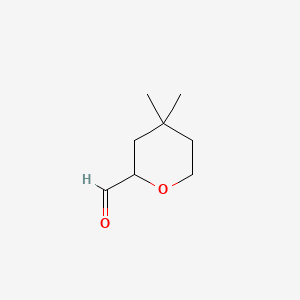
![[2-[2-Acetyloxy-3-(3,4-dimethoxyphenyl)-3-methoxypropyl]-5-methoxyphenyl] acetate](/img/structure/B13935039.png)
